Superior Potency Against HCV Genotype 1 Replicons: HCV‑IN‑40 vs. HCV‑IN‑39
HCV‑IN‑40 (Compound 18c) displays markedly lower EC50 values than its direct analog HCV‑IN‑39 (Compound 18a) across all tested HCV genotype 1 replicons. The 2‑bromo‑2‑fluoro substitution in HCV‑IN‑40 results in a 2.5‑fold, 2.2‑fold, and 2.2‑fold improvement in potency relative to the 2‑bromo‑2‑chloro configuration of HCV‑IN‑39 .
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | GT1a: 0.259 μM; GT1b: 0.434 μM; GT1b CES1: 0.069 μM |
| Comparator Or Baseline | HCV‑IN‑39 (Compound 18a): GT1a: 0.644 μM; GT1b: 0.952 μM; GT1b CES1: 0.154 μM |
| Quantified Difference | 2.5‑fold (GT1a), 2.2‑fold (GT1b), 2.2‑fold (GT1b CES1) lower EC50 |
| Conditions | HCV subgenomic replicon assays in Huh‑7 cells; endpoints measured at 72 h post‑treatment |
Why This Matters
Procurement of HCV‑IN‑40 ensures the highest in‑class potency among AIBEE prodrug analogs, directly reducing the required working concentration in cell‑based antiviral assays.
